3-(ethylsulfanyl)pyrazine-2-carboxylic acid
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Overview
Description
3-(ethylsulfanyl)pyrazine-2-carboxylic acid is a derivative of pyrazinecarboxylic acid, characterized by the presence of an ethylthio group at the 3-position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyrazinecarboxylic acid with ethylthiol in the presence of a suitable catalyst under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of 3-(ethylsulfanyl)pyrazine-2-carboxylic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfanyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazinecarboxylic acid derivatives.
Scientific Research Applications
3-(ethylsulfanyl)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including antitumor and antibacterial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxylic acid: The parent compound without the ethylthio group.
2,3-Pyrazinedicarboxylic acid: A derivative with two carboxylic acid groups.
3-Hydroxypyrazine-2-carboxylic acid: A hydroxylated derivative.
Uniqueness
3-(ethylsulfanyl)pyrazine-2-carboxylic acid is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethylsulfanylpyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-2-12-6-5(7(10)11)8-3-4-9-6/h3-4H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWCEMKLAYITIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CN=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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